N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of both difluorophenyl and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3,5-difluoroaniline+trifluoroacetic anhydride→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetamide group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 3,5-difluoroaniline and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides, depending on the nucleophile used.
Hydrolysis: 3,5-difluoroaniline and trifluoroacetic acid.
Oxidation and Reduction: Products will vary based on the specific reaction conditions and reagents.
Scientific Research Applications
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoroacetamide group can enhance the compound’s binding affinity to its molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(4-fluorophenyl)-2,2,2-trifluoroacetamide: Contains a single fluorine atom on the phenyl ring, leading to variations in electronic effects and biological activity.
N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide: Substitutes chlorine atoms for fluorine, affecting the compound’s steric and electronic characteristics.
Uniqueness
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with biological targets. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHPNIZMPQLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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